molecular formula C15H13NO3 B6271961 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde CAS No. 2241130-95-8

9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Cat. No. B6271961
CAS RN: 2241130-95-8
M. Wt: 255.3
InChI Key:
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Description

The compound “9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde” is a complex organic molecule. It likely contains a benzodioxepine core, which is a seven-membered ring with two oxygen atoms, fused to a benzene ring. Attached to this core is a pyridine ring, a six-membered ring containing one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through organometallic coupling reactions . These reactions involve the use of transition metals to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde involves the condensation of 4-pyridinecarboxaldehyde with 2,3-dihydroxybenzaldehyde followed by cyclization and oxidation steps.", "Starting Materials": [ "4-pyridinecarboxaldehyde", "2,3-dihydroxybenzaldehyde", "Acetic acid", "Sodium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-pyridinecarboxaldehyde (1.0 g, 8.0 mmol) and 2,3-dihydroxybenzaldehyde (1.4 g, 8.0 mmol) in acetic acid (20 mL) and add sodium acetate (1.6 g, 20 mmol).", "Step 2: Heat the reaction mixture at 80°C for 4 hours with stirring.", "Step 3: Cool the reaction mixture to room temperature and add sodium borohydride (0.5 g, 13.0 mmol) in small portions with stirring.", "Step 4: Add hydrochloric acid (10 mL, 2 M) dropwise to the reaction mixture until the pH reaches 2.", "Step 5: Extract the product with chloroform (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the residue in ethanol (10 mL) and add sodium hydroxide (0.5 g, 12.5 mmol) in small portions with stirring.", "Step 8: Heat the reaction mixture at 80°C for 2 hours with stirring.", "Step 9: Cool the reaction mixture to room temperature and acidify with hydrochloric acid (2 M) until the pH reaches 2.", "Step 10: Extract the product with chloroform (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 11: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a yellow solid." ] }

CAS RN

2241130-95-8

Product Name

9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Molecular Formula

C15H13NO3

Molecular Weight

255.3

Purity

0

Origin of Product

United States

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